molecular formula C8H9ClO2 B084136 3-Chloro-4-methoxybenzyl alcohol CAS No. 14503-45-8

3-Chloro-4-methoxybenzyl alcohol

Cat. No. B084136
CAS RN: 14503-45-8
M. Wt: 172.61 g/mol
InChI Key: TZHJVLGDHRXGDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-4-methoxybenzyl alcohol-related compounds often involves protective group strategies and catalytic methods. For instance, 4-methoxy-α-methylbenzyl alcohol has been introduced as a new protecting group for carboxylic acids, showcasing the relevance of such structures in synthesis. The oxidative debenzylation of derivatives, like 4-methoxy-α-methylbenzyl esters, can be achieved with good yields under conditions compatible with several functional groups, demonstrating the compound's utility in organic synthesis (Yoo, S., Kim Hye, R., & Kyu, Y., 1990).

Molecular Structure Analysis

The molecular structure of compounds related to 3-Chloro-4-methoxybenzyl alcohol has been characterized by various analytical techniques, including X-ray diffraction studies. For example, a study on the synthesis and crystal structure analysis of a related compound highlights the detailed molecular configuration and the presence of conformational disorder, providing insights into the structural aspects of these molecules (Simon, L., Shalini, S., Girija, C., Srinivasan, K., & Venkatesha, T., 2013).

Chemical Reactions and Properties

The chemical reactions involving 3-Chloro-4-methoxybenzyl alcohol derivatives are diverse. For instance, the formation and reactions of chloro-methoxy-carbenes highlight the compound's reactivity towards electron-poor alkenes and alcohols, leading to the formation of cyclopropanes and alkyl formates, respectively. This reactivity pattern underscores the compound's versatility in chemical transformations (Smith, N., & Stevens, I., 1979).

Physical Properties Analysis

The physical properties of 3-Chloro-4-methoxybenzyl alcohol and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and chemical reactions. While specific studies detailing these properties were not identified, these characteristics typically influence the compound's behavior in reaction conditions and its applicability in organic synthesis.

Chemical Properties Analysis

The chemical properties of 3-Chloro-4-methoxybenzyl alcohol include its reactivity and stability under various conditions. The compound's susceptibility to oxidation and its role as a precursor in synthesizing more complex molecules are of particular interest. For example, the selective photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes showcases the compound's potential in synthetic organic chemistry (Higashimoto, S., Kitao, N., Yoshida, N., Sakura, T., Azuma, M., Ohue, H., & Sakata, Y., 2009).

Scientific Research Applications

  • Photocatalytic Oxidation

    It's used in photocatalytic oxidation processes. A study demonstrated the photocatalytic oxidation of derivatives like 4-methoxybenzyl alcohol on titanium dioxide under visible light irradiation, achieving high conversion and selectivity (Higashimoto et al., 2009).

  • Structural Modification in Kraft Lignin

    This compound plays a role in the structural modification of kraft lignin. A research project treated kraft lignin with acidic conditions and found alterations in hydroxyl content, molar masses, and antioxidant properties in polypropylene (Pouteau et al., 2005).

  • Synthesis of Hydroxy Group Protectors

    It's involved in the synthesis of protecting groups for hydroxy functions. A method using 2-(4-methoxybenzyloxy)-3-nitropyridine, derived from 3-Chloro-4-methoxybenzyl alcohol, has been developed for this purpose (Nakano et al., 2001).

  • Lithiation of Chromium Tricarbonyl Complexes

    The compound is used in the selective lithiation of chromium tricarbonyl complexes, leading to the creation of 4-substituted arene compounds (Uemura et al., 1980).

  • Antiplasmodial Activity

    It's utilized in the synthesis of compounds with antiplasmodial activity, as demonstrated in the creation of (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide and its evaluation against Plasmodium falciparum strains (Hadanu et al., 2010).

  • Oxidation of Alcohols

    The compound is a substrate in osmium-catalyzed oxidation reactions, converting primary alcohols to aldehydes (Esteruelas et al., 2011).

  • Molecular and Spectroscopic Analysis

    It is a key component in the synthesis of heterocyclic compounds for electronic, nonlinear optical, and spectroscopic analysis (Beytur & Avinca, 2021).

  • Antioxidant Properties

    The compound exhibits antioxidant properties. For example, 3,5-dihydroxy-4-methoxybenzyl alcohol, a related compound, showed significant antioxidant activity in cultured human hepatocytes (Watanabe et al., 2012).

  • Production of Halogenated Compounds

    It's involved in the biosynthesis of halogenated compounds, as found in studies with the white-rot fungus Bjerkandera adusta (Spinnler et al., 1994).

  • Solvent Composition Studies

    The compound has been used in studies analyzing the effect of solvent composition on nucleophilic attacks in alcohol–water mixtures (Bentley & Ryu, 1994).

Safety And Hazards

“3-Chloro-4-methoxybenzyl alcohol” is considered hazardous. It has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

“3-Chloro-4-methoxybenzyl alcohol” is used for R&D purposes . It could potentially be used in the preparation of semiconductors, nanosheets, and nanocrystals, as well as a reagent for various chemical organic reactions .

properties

IUPAC Name

(3-chloro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHJVLGDHRXGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401827
Record name 3-Chloro-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxybenzyl alcohol

CAS RN

14503-45-8
Record name 3-Chloro-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloro-4-methoxyphenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-chloro-4-methoxybenzoate (1.2 g, 6 mmol) in tetrahydrofuran (10 ml) was added under ice-cooling lithium aluminum hydride (455 mg, 12 mmol) and the mixture was stirred at room temperature for 1 h. The reaction mixture was stirred under ice-cooling and 0.1N hydrochloric acid was added. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (1.1 g, 100%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
455 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 3-chloro-4-methoxybenzaldehyde (156 g) in a mixture of ethanol (750 ml) and tetrahydrofuran (500 ml) was added sodium borohydride (25 g) under ice-cooling. After stirring at ambient temperature for 2 hours, the mixture was partitioned between ethyl acetate and water. The organic layer was washed with water, 1N-hydrochloric acid, water, aqueous sodium bicarbonate and brine, successively, and dried over magnesium sulfate. Evaporation of the solvent gave 3-chloro-4-methoxybenzyl alcohol (164 g) as a yellow oil.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
T Kousaka, K Mori - Bioscience, biotechnology, and biochemistry, 2002 - jstage.jst.go.jp
… 3-Chloro-4-methoxybenzyl alcohol (7). To a stirred suspension of LiAlH4 (0.30 g, 7.96 mmol) in dry ether (45 ml) was added dropwise a solution of 6 (2.00 g, 9.95 mmol) in dry ether (6 …
Number of citations: 3 www.jstage.jst.go.jp
HE Spinnler, E De Jong, G Mauvais, E Semon… - Applied microbiology …, 1994 - Springer
… They reported the production of several chlorinated compounds, including 3-chloro-4-methoxybenzaldehyde (3-chloro-p-anisaldehyde) and 3-chloro-4methoxybenzyl alcohol (3-chloro-…
Number of citations: 55 link.springer.com
P Ferreira, A Hernández‐Ortega, F Lucas… - The FEBS …, 2015 - Wiley Online Library
… The stacking interactions were intermediate for the 3-chloro-4-methoxybenzyl alcohol/aldehyde due to the combination of electron donor and withdrawing substituents. …
Number of citations: 27 febs.onlinelibrary.wiley.com
RM Riggs, DE Nichols, MM Foreman… - Journal of medicinal …, 1987 - ACS Publications
… 3- Chloro-4-methoxybenzyl Alcohol (7b).19 Via a procedure similar to that for 7a, 4.29 g (21.9 mmol) of 6b was converted to 7b: yield 3.91 g (98%); NMR (CDClg) …
Number of citations: 34 pubs.acs.org
T Sakamoto, Y Koga, M Hikota, K Matsuki… - Bioorganic & Medicinal …, 2014 - Elsevier
5-(3,4,5-Trimethoxybenzoyl)-4-amimopyrimidine derivatives were found as a novel chemical class of potent and highly selective phosphodiesterase 5 inhibitors. A pseudo-ring formed …
Number of citations: 20 www.sciencedirect.com
ED De Jong, AE Cazemier, JA Field… - Applied and …, 1994 - Am Soc Microbiol
… 3-Chloro-anisyl alcohol (3-chloro-4-methoxybenzyl alcohol) and 3-chloro-anisaldehyde (3-chloro-4-methoxybenzaldehyde) were synthesized as described before (11). The synthesis of …
Number of citations: 132 journals.asm.org
TS Zhuk, OS Skorobohatko, W Albuquerque… - Bioorganic Chemistry, 2021 - Elsevier
The reductive activity of various basidiomycetous fungi towards carbonyl compounds was screened on an analytical level. Some strains displayed high reductive activities toward …
Number of citations: 7 www.sciencedirect.com
RM Riggs - 1986 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS While the most advanced technology has been used to photograph and reproduce this manuscript, the quality of the …
Number of citations: 6 search.proquest.com
S Peters, P Spiteller - Journal of natural products, 2006 - ACS Publications
… The white-rot fungus Bjerkandera adusta produces 3-chloro-4-methoxybenzaldehyde, 3-chloro-4-methoxybenzyl alcohol, and some more chlorinated volatile phenyl compounds. …
Number of citations: 20 pubs.acs.org
ED De Jong, JA Field, HE Spinnler… - Applied and …, 1994 - Am Soc Microbiol
Common wood- and forest litter-degrading fungi produce chlorinated anisyl metabolites. These compounds, which are structurally related to xenobiotic chloroaromatics, occur at high …
Number of citations: 175 journals.asm.org

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